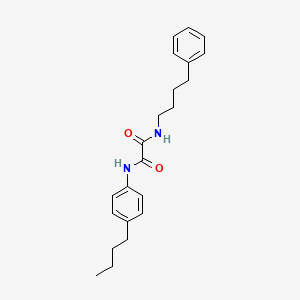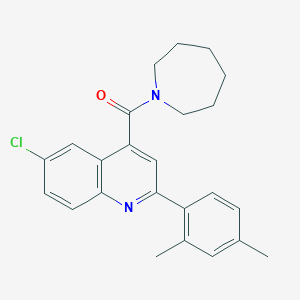![molecular formula C19H22N2O B14951398 N-cyclohexyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide CAS No. 49813-89-0](/img/structure/B14951398.png)
N-cyclohexyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of isatin with cyclopentanone under acidic conditions to form the cyclopenta[b]quinoline core . The resulting intermediate is then reacted with cyclohexylamine to introduce the N-cyclohexyl group and form the final carboxamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclohexyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound can also interact with cellular receptors and signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
- 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides
- Hexahydropyrimido[5,4-c]quinoline-2,5-diones
Uniqueness
N-cyclohexyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide is unique due to its specific N-cyclohexyl substitution, which can significantly influence its biological activity and chemical reactivity compared to other quinoline derivatives .
Eigenschaften
CAS-Nummer |
49813-89-0 |
|---|---|
Molekularformel |
C19H22N2O |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
N-cyclohexyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide |
InChI |
InChI=1S/C19H22N2O/c22-19(20-13-7-2-1-3-8-13)18-14-9-4-5-11-16(14)21-17-12-6-10-15(17)18/h4-5,9,11,13H,1-3,6-8,10,12H2,(H,20,22) |
InChI-Schlüssel |
RJRIKGRJHSEXBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C2=C3CCCC3=NC4=CC=CC=C42 |
Löslichkeit |
25.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-oxo-2-[(2E)-2-(pyridin-2-ylmethylene)hydrazino]ethyl}isonicotinamide](/img/structure/B14951315.png)
![1,3-Dimethyl-1-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B14951321.png)
![Methyl 5-(dimethylcarbamoyl)-2-[(diphenylacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B14951352.png)


![N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B14951356.png)
![[(2-iodophenyl)(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]propanedinitrile](/img/structure/B14951364.png)
![N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14951370.png)
![O-{3-[(4-bromophenyl)carbamoyl]phenyl} phenylcarbamothioate](/img/structure/B14951372.png)

![propan-2-yl 4-cyano-3-methyl-5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B14951388.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B14951404.png)
![2-{(E)-[(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol](/img/structure/B14951406.png)
![Ethyl 5-carbamoyl-2-{[(3-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B14951417.png)
